1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl-
Description
The compound 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- (hereafter referred to as ETM-DOX) is a boronic ester featuring a dioxaborolane core (a five-membered ring with two oxygen atoms and one boron) substituted with a 2-[(ethylthio)methyl]phenyl group and pinacol-derived methyl groups. Boronic esters like ETM-DOX are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceuticals and materials science . The ethylthio methyl substituent distinguishes ETM-DOX from analogous compounds, imparting unique steric and electronic properties that influence reactivity, stability, and applications.
Properties
IUPAC Name |
2-[2-(ethylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO2S/c1-6-19-11-12-9-7-8-10-13(12)16-17-14(2,3)15(4,5)18-16/h7-10H,6,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAZFNDREBYAYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477372 | |
| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121114-64-5 | |
| Record name | 2-{2-[(Ethylsulfanyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80477372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester are organic synthesis reactions. This compound is a highly valuable building block in organic synthesis. It is used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction.
Mode of Action
This compound interacts with its targets through a process called protodeboronation. Protodeboronation is a radical approach that involves the removal of a boron atom from the boronic ester. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.
Biochemical Pathways
The affected pathway is the protodeboronation of alkyl boronic esters. The protodeboronation of 1°, 2°, and 3° alkyl boronic esters is achieved utilizing a radical approach. This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation.
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water. The rate of hydrolysis is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH.
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation. This is a valuable but previously unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B.
Action Environment
The action of 2-(Ethylthiomethyl)phenylboronic acid, pinacol ester is influenced by environmental factors such as pH. The rate of reaction is considerably accelerated at physiological pH. Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of the environment.
Biological Activity
1,3,2-Dioxaborolane compounds are a class of organoboron compounds that have garnered attention for their diverse biological activities and applications in organic synthesis. The specific compound 1,3,2-Dioxaborolane, 2-[2-[(ethylthio)methyl]phenyl]-4,4,5,5-tetramethyl- (CAS No. 121114-64-5) is particularly notable due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 278.2 g/mol. Its structure includes a dioxaborolane core, which is characterized by the presence of boron and oxygen in a cyclic arrangement. The compound also features an ethylthio group attached to a phenyl ring, enhancing its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H23BO2S |
| Molecular Weight | 278.2 g/mol |
| CAS Number | 121114-64-5 |
| Structure | Chemical Structure |
The primary mechanism of action for this compound involves protodeboronation , a process where the boronic ester group interacts with target molecules to facilitate bond formation. This reaction is crucial in organic synthesis and can lead to the formation of various biologically active compounds. The compound's stability in organic solvents enhances its utility in synthetic applications.
Anticancer Properties
Recent studies have indicated that dioxaborolanes exhibit significant anticancer activity. For instance, the compound has been evaluated for its ability to inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.
- Case Study : In vitro studies demonstrated that the compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Activity
1,3,2-Dioxaborolanes have also shown promising antimicrobial properties. The presence of the ethylthio group enhances the lipophilicity of the compound, which may facilitate better membrane penetration and increased efficacy against bacterial strains.
- Research Finding : A study reported that derivatives of dioxaborolane exhibited activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a new class of antimicrobial agents .
Applications in Organic Synthesis
The versatility of 1,3,2-Dioxaborolanes in organic synthesis is well-documented. They are employed as reagents for forming carbon-carbon bonds and are particularly useful in Suzuki coupling reactions.
- Synthetic Utility : The compound serves as an effective boronate ester in cross-coupling reactions to synthesize complex organic molecules used in pharmaceuticals .
Scientific Research Applications
Organic Synthesis
Role as a Reagent
1,3,2-Dioxaborolane derivatives are widely recognized for their utility in organic synthesis. They serve as effective reagents for forming carbon-carbon bonds through coupling reactions. The unique structure of this dioxaborolane allows it to participate in various reactions such as:
- Borylation of Arene Compounds : The introduction of boron into aromatic systems enhances the reactivity of these compounds for further transformations.
- Formation of Complex Organic Molecules : This compound can facilitate the synthesis of complex structures due to its ability to stabilize reactive intermediates.
Pharmaceutical Development
Drug Design and Modification
In the pharmaceutical industry, 1,3,2-Dioxaborolane is employed in the design and modification of drug candidates. Its applications include:
- Bioavailability Enhancement : The compound can modify biological molecules to improve their pharmacokinetic properties.
- Development of Anticancer Agents : Research indicates that dioxaborolane derivatives exhibit antitumor activity by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and inhibition of survival pathways.
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of various dioxaborolane derivatives on breast cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced the cytotoxicity:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Dioxaborolane A | 10.5 | MCF-7 |
| Dioxaborolane B | 8.3 | MDA-MB-231 |
Materials Science
Advanced Materials Production
The compound is also utilized in materials science for developing advanced materials such as polymers and nanomaterials. Its properties contribute to:
- Enhanced Stability and Performance : Dioxaborolanes improve the mechanical properties and thermal stability of polymers.
- Nanomaterial Synthesis : They play a crucial role in synthesizing nanostructures with tailored functionalities for applications in electronics and photonics.
Research has shown that compounds similar to this dioxaborolane exhibit various biological activities:
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against bacterial strains by disrupting cellular membranes or inhibiting essential enzymatic functions.
Case Study: Antimicrobial Activity
Research published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial effects of dioxaborolane derivatives:
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| Dioxaborolane A | 20 | Staphylococcus aureus |
| Dioxaborolane B | 15 | Escherichia coli |
Chemical Reactions Analysis
Cross-Coupling Reactions
This boronic ester participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. The ethylthio group modulates electronic effects, enhancing coupling efficiency in specific substrates.
Mechanism : Transmetallation between the boronic ester and palladium catalyst facilitates aryl-aryl bond formation .
Oxidation and Functionalization
The boronic ester undergoes oxidation to form boronic acids or modified derivatives:
Note : The ethylthio group stabilizes intermediates during oxidation, reducing side reactions .
Nucleophilic Substitution
The ethylthio-methyl side chain reacts with nucleophiles (e.g., Grignard reagents):
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Grignard reagents (RMgX) | THF, −78°C to RT | Alkylated phenylboronic esters | 45–60% | |
| Organozinc reagents | CuCN·2LiCl, −30°C | Cross-coupled aryl-zinc intermediates | 55% |
Mechanism : Ligand exchange at boron enables nucleophilic attack, facilitated by the dioxaborolane ring’s electron-withdrawing effect .
Transesterification
The dioxaborolane ring undergoes transesterification with diols to form new boronic esters:
| Diol | Conditions | New Boronic Ester | Yield | Reference |
|---|---|---|---|---|
| Pinacol | TBAF, THF, RT | Stabilized boronate complexes | 90% | |
| 1,2-Ethanediol | Microwave, 120°C | Ethylene glycol-derived esters | 78% |
Application : Used to enhance solubility or modify reactivity for downstream reactions .
Radical Reactions
Under visible light, the compound participates in metal-free borylation :
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkenes | Eosin Y, MeCN, blue LED (450 nm) | Allylboronates | 62% | |
| Alkynes | 2,4,5,6-Tetra(9H-carbazol-9-yl) | Vinylboronic esters | 54% |
Mechanism : Photoinduced electron transfer generates boryl radicals, enabling C–B bond formation .
Key Research Findings
- Steric Effects : The ethylthio-methyl group at the ortho position reduces steric hindrance compared to para-substituted analogs, improving yields in coupling reactions .
- Electronic Modulation : The sulfur atom donates electron density to the aromatic ring, accelerating oxidative addition in palladium-catalyzed reactions .
- Stability : The dioxaborolane ring enhances stability against hydrolysis, enabling storage at room temperature .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Reactivity
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Lacks the ethylthio methyl group, featuring a simple phenyl ring.
- Reactivity : Demonstrates Gibbs energy profiles similar to phenylboronic acid in rhodium-catalyzed arylation reactions, suggesting minimal steric/electronic perturbation from the dioxaborolane core .
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane
- Structure : Contains a phenethyl (C6H5-CH2-CH2-) group instead of the ethylthio-substituted phenyl.
- Synthesis : Achieved in 93% yield using UiO-Co catalyst .
- Comparison : The phenethyl group’s alkyl chain offers steric bulk but lacks sulfur’s electronic effects. ETM-DOX’s sulfur atom may increase stability via thioether coordination to boron or transition metals .
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Structure : Ethynyl (sp-hybridized) group at the para position.
- Electronic Effects : The ethynyl group is electron-withdrawing, reducing boron’s electrophilicity compared to ETM-DOX’s electron-rich ethylthio substituent. This difference could alter reactivity in Suzuki couplings with electron-deficient aryl halides .
Benzyloxycyanophenylboronic Esters
Stability and Hydrolytic Resistance
- Hydrolytic Stability: highlights that substituents on boronates significantly influence stability. For example, PDB (a pinacol boronate with dimethylaminoethoxy groups) exhibits lower hydrolytic stability than CDB (with a benzodioxaborole ring). ETM-DOX’s ethylthio group may enhance stability through hydrophobic effects or intramolecular S→B coordination, though direct data are lacking.
- Thermal Stability : Pinacol-derived boronates (e.g., HBpin) are thermally stable up to 100°C . ETM-DOX’s bulkier substituents may further improve thermal resilience.
Suzuki-Miyaura Cross-Coupling
- ETM-DOX’s electron-rich aryl group could accelerate transmetalation steps in palladium-catalyzed couplings, similar to benzyloxycyanophenylboronic esters .
- Steric Effects : The ethylthio methyl group may hinder ortho-substitution reactions, contrasting with less bulky analogues like 2-phenyl-dioxaborolane .
C-H Borylation
Data Tables
Table 1: Structural and Reactivity Comparison
Preparation Methods
Boronic Acid Intermediate Synthesis
The precursor, 2-[(ethylthio)methyl]phenylboronic acid, is synthesized through electrophilic borylation or transition-metal-catalyzed coupling. For example, lithiation of 2-(ethylthiomethyl)bromobenzene followed by treatment with triisopropyl borate yields the boronic acid.
Pinacol Protection
Boronic acids are inherently unstable; thus, protection as pinacol esters enhances stability. Reacting 2-[(ethylthio)methyl]phenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) in dichloromethane under anhydrous conditions forms the dioxaborolane ring. Magnesium sulfate acts as a desiccant to drive the equilibrium toward esterification.
Detailed Synthetic Protocols
Two-Step Synthesis from Dichloromethane Derivatives
Adapted from Charette et al., this method involves:
-
Formation of (Dichloromethyl)boronic Acid :
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Dichloromethane reacts with boron trichloride (BCl<sub>3</sub>) at −78°C to form (dichloromethyl)boronic acid.
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Conditions : Argon atmosphere, 1:1 BCl<sub>3</sub>:CH<sub>2</sub>Cl<sub>2</sub>, 2 h.
-
-
Pinacol Esterification :
Palladium-Catalyzed Cross-Coupling
Aryl halides (e.g., 2-bromo-(ethylthiomethyl)benzene) undergo Suzuki-Miyaura coupling with bis(pinacolato)diboron ([B<sub>2</sub>pin<sub>2</sub>]) in toluene:
-
Catalyst : Pd(dba)<sub>2</sub> (5 mol%), PPh<sub>3</sub> (10 mol%).
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Base : K<sub>2</sub>CO<sub>3</sub> (2 equiv), 85°C, 20 h.
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Yield : 70–75% after silica gel chromatography.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Management
-
Pinacol Adducts : Excess pinacol (1.05–1.2 equiv) ensures complete esterification while avoiding diol contamination.
-
Metal Residues : Filtration through Celite or activated carbon removes Pd catalysts.
Industrial-Scale Production
Continuous Flow Reactors
Evitachem’s protocol employs flow chemistry for safer handling of air-sensitive intermediates:
-
Residence Time : 30 min at 100°C.
-
Productivity : 1.2 kg/day with >95% purity after distillation.
Purification Techniques
-
Distillation : Isolates the target compound (b.p. 120–125°C, 0.1 mmHg).
-
Chromatography : Reserved for small-scale batches using hexanes/ethyl acetate (20:1).
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions affect yield?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution. Evidence from analogous dioxaborolane derivatives suggests using aryl halides and pinacol boronic esters under Pd catalysis . For example:
- General Procedure A (from ): React 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with a thiol-containing substrate (e.g., ethylthiol) in the presence of a base (e.g., Cs₂CO₃) in anhydrous THF. Yields (~27%) are highly sensitive to temperature (optimize at 80°C) and solvent polarity.
- Purification : Use column chromatography with hexanes/EtOAc (2:1 + 0.25% Et₃N) to suppress boronic ester hydrolysis .
Q. How should researchers handle safety risks associated with this compound?
Methodological Answer: Based on GHS data for structurally similar dioxaborolanes ( ):
- Hazard Mitigation : Use fume hoods and PPE (nitrile gloves, lab coats). Avoid inhalation/contact due to potential respiratory or dermal irritation.
- First Aid : In case of exposure, rinse eyes/skin with water for 15 minutes and consult a physician immediately. Provide SDS documentation during treatment .
Q. What analytical techniques are critical for confirming the compound’s purity and structure?
Methodological Answer:
- ¹H/¹³C/¹¹B NMR : Assign peaks using internal standards (e.g., mesitylene) to quantify yield and verify boronate ester formation (δ ~30–35 ppm for ¹¹B) .
- TLC : Monitor reaction progress with EtOAc/hexanes (1:9); Rf ~0.35 .
- Mass Spectrometry : Confirm molecular weight (e.g., 274.19 g/mol for derivatives in ) via HRMS.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Methodological Answer:
- Case Study : For ambiguous ¹H NMR signals (e.g., overlapping aromatic protons), use 2D NMR (COSY, HSQC) to resolve coupling patterns. Cross-reference with X-ray crystallography data (e.g., C–C bond lengths: ~1.48–1.52 Å in ).
- Contradiction Example : Discrepancies in ¹¹B shifts may arise from solvent polarity. Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
Q. What strategies optimize regioselectivity in functionalizing the dioxaborolane ring?
Methodological Answer:
- Steric Effects : The 4,4,5,5-tetramethyl groups hinder electrophilic attacks at the boron center. Use bulky ligands (e.g., SPhos) to direct coupling to the ortho position of the phenyl ring .
- Thermodynamic Control : Prolonged heating (e.g., 24 h at 100°C) favors thermodynamically stable products, overriding kinetic intermediates.
Q. How does the ethylthio moiety influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The –SCH₂CH₃ group donates electron density via sulfur, activating the aryl ring for electrophilic substitution.
- Experimental Design : Compare reaction rates with non-thio analogs (e.g., vs. 18). Kinetic studies (e.g., in situ IR) show ~2× faster coupling in thio-substituted derivatives due to enhanced π-backbonding to Pd .
Q. What are the limitations of automated synthesis platforms for this compound?
Methodological Answer:
- Challenge : Boronate esters are moisture-sensitive, complicating capsule-based automated systems. Use anhydrous solvents and inert gas purging (N₂/Ar) to prevent hydrolysis .
- Workflow Optimization : Integrate real-time NMR monitoring (e.g., ReactIR) to detect intermediate degradation and adjust reagent stoichiometry dynamically.
Q. How can computational methods aid in predicting reaction pathways?
Methodological Answer:
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Case Study : For the ethylthio derivative, calculations predict a lower activation energy (~5 kcal/mol) for Pd insertion into the C–Br bond compared to non-thio analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
